molecular formula C11H12ClNO B3346373 5-(2-Chloroethyl)-1-methyl-1,3-dihydro-2H-indol-2-one CAS No. 118307-10-1

5-(2-Chloroethyl)-1-methyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B3346373
CAS No.: 118307-10-1
M. Wt: 209.67 g/mol
InChI Key: XRLXFMZCUVDADB-UHFFFAOYSA-N
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Description

5-(2-Chloroethyl)-1-methyl-1,3-dihydro-2H-indol-2-one is a compound belonging to the indole family, which is a significant class of heterocyclic organic compounds. Indole derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications . The compound features a chloroethyl group attached to the indole ring, which can influence its reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chloroethyl)-1-methyl-1,3-dihydro-2H-indol-2-one typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

5-(2-Chloroethyl)-1-methyl-1,3-dihydro-2H-indol-2-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(2-Chloroethyl)-1-methyl-1,3-dihydro-2H-indol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-Chloroethyl)-1-methyl-1,3-dihydro-2H-indol-2-one involves its interaction with biological macromolecules:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Chloroethyl)-1-methyl-1,3-dihydro-2H-indol-2-one is unique due to its specific indole structure, which allows it to interact with a different set of biological targets compared to other alkylating agents. Its ability to form hydrogen bonds with enzymes and proteins gives it distinct inhibitory properties .

Properties

IUPAC Name

5-(2-chloroethyl)-1-methyl-3H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO/c1-13-10-3-2-8(4-5-12)6-9(10)7-11(13)14/h2-3,6H,4-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRLXFMZCUVDADB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80561902
Record name 5-(2-Chloroethyl)-1-methyl-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80561902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118307-10-1
Record name 5-(2-Chloroethyl)-1-methyl-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80561902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(2-Chloroethyl)-1-methyl-1,3-dihydro-2H-indol-2-one
Reactant of Route 2
Reactant of Route 2
5-(2-Chloroethyl)-1-methyl-1,3-dihydro-2H-indol-2-one
Reactant of Route 3
5-(2-Chloroethyl)-1-methyl-1,3-dihydro-2H-indol-2-one
Reactant of Route 4
5-(2-Chloroethyl)-1-methyl-1,3-dihydro-2H-indol-2-one
Reactant of Route 5
Reactant of Route 5
5-(2-Chloroethyl)-1-methyl-1,3-dihydro-2H-indol-2-one
Reactant of Route 6
5-(2-Chloroethyl)-1-methyl-1,3-dihydro-2H-indol-2-one

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